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molecular formula C11H20O3 B2612779 [2-(Oxan-2-yloxy)cyclopentyl]methanol CAS No. 53229-74-6

[2-(Oxan-2-yloxy)cyclopentyl]methanol

Cat. No. B2612779
M. Wt: 200.278
InChI Key: VGPZOQUMOOQFOH-UHFFFAOYSA-N
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Patent
US07259166B2

Procedure details

A slurry of lithium aluminum hydride (883 mg, 23.27 mmol) in tetrahydrofuran (19.4 mL) cooled to 0° C. was treated with 2-(tetrahydro-pyran-2-yloxy)-cyclopentanecarboxylic acid ethyl ester (4.7 g, 19.59 mmol). The reaction was stirred at 25° C. for 18 h. At this time, the reaction was poured onto ice/water. This mixture was filtered through a pad of celite (methylene chloride as eluent). The organics were washed with a saturated aqueous sodium chloride solution (1×100 mL), dried over sodium sulfate, filtered, and concentrated in vacuo to give [2-(tetrahydro-pyran-2-yloxy)-cyclopentyl]-methanol (3.25 g, 83.6%) as a clear liquid: EI-HRMS m/e calcd for C11H20O3 (M+) 200.1412. found 200.1412.
Quantity
883 mg
Type
reactant
Reaction Step One
Quantity
19.4 mL
Type
solvent
Reaction Step One
Name
2-(tetrahydro-pyran-2-yloxy)-cyclopentanecarboxylic acid ethyl ester
Quantity
4.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].C([O:9][C:10]([CH:12]1[CH2:16][CH2:15][CH2:14][CH:13]1[O:17][CH:18]1[CH2:23][CH2:22][CH2:21][CH2:20][O:19]1)=O)C>O1CCCC1>[O:19]1[CH2:20][CH2:21][CH2:22][CH2:23][CH:18]1[O:17][CH:13]1[CH2:14][CH2:15][CH2:16][CH:12]1[CH2:10][OH:9] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
883 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
19.4 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
2-(tetrahydro-pyran-2-yloxy)-cyclopentanecarboxylic acid ethyl ester
Quantity
4.7 g
Type
reactant
Smiles
C(C)OC(=O)C1C(CCC1)OC1OCCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 25° C. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
At this time, the reaction was poured onto ice/water
FILTRATION
Type
FILTRATION
Details
This mixture was filtered through a pad of celite (methylene chloride as eluent)
WASH
Type
WASH
Details
The organics were washed with a saturated aqueous sodium chloride solution (1×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
O1C(CCCC1)OC1C(CCC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 3.25 g
YIELD: PERCENTYIELD 83.6%
YIELD: CALCULATEDPERCENTYIELD 82.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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